molecular formula C15H31NO B14198867 Morpholine, 4-(1,1-dipropylpentyl)- CAS No. 835654-18-7

Morpholine, 4-(1,1-dipropylpentyl)-

Cat. No.: B14198867
CAS No.: 835654-18-7
M. Wt: 241.41 g/mol
InChI Key: ZKWQKBVFNFONGY-UHFFFAOYSA-N
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Description

Morpholine, 4-(1,1-dipropylpentyl)- is a chemical compound that belongs to the class of morpholines. Morpholines are organic compounds containing a six-membered ring with both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a 1,1-dipropylpentyl group attached to the nitrogen atom of the morpholine ring. Morpholine derivatives are widely used in various fields due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine derivatives typically involves the reaction of amino alcohols with α-haloacid chlorides. For example, a common method involves the coupling, cyclization, and reduction of amino alcohols and α-haloacid chlorides . The reaction conditions often include the use of solvents like dichloromethane and reagents such as DIPEA (N,N-diisopropylethylamine) at low temperatures .

Industrial Production Methods

Industrial production of morpholine derivatives can involve large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(1,1-dipropylpentyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxides, while reduction can produce various substituted morpholines .

Scientific Research Applications

Morpholine, 4-(1,1-dipropylpentyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of morpholine, 4-(1,1-dipropylpentyl)- involves its interaction with specific molecular targets and pathways. For instance, it can act as a lysosomal pH modulator by facilitating the transmembrane transport of chloride anions, thereby disrupting lysosomal pH homeostasis . This can lead to the inactivation of lysosomal enzymes and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound with a simpler structure.

    N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.

    N-Ethylmorpholine: A derivative with an ethyl group attached to the nitrogen atom.

Uniqueness

Morpholine, 4-(1,1-dipropylpentyl)- is unique due to the presence of the 1,1-dipropylpentyl group, which can impart distinct chemical and biological properties compared to other morpholine derivatives .

Properties

CAS No.

835654-18-7

Molecular Formula

C15H31NO

Molecular Weight

241.41 g/mol

IUPAC Name

4-(4-propyloctan-4-yl)morpholine

InChI

InChI=1S/C15H31NO/c1-4-7-10-15(8-5-2,9-6-3)16-11-13-17-14-12-16/h4-14H2,1-3H3

InChI Key

ZKWQKBVFNFONGY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)(CCC)N1CCOCC1

Origin of Product

United States

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